molecular formula C7H6ClNO3 B020466 2-(Chloromethyl)-4-nitrophenol CAS No. 2973-19-5

2-(Chloromethyl)-4-nitrophenol

Cat. No.: B020466
CAS No.: 2973-19-5
M. Wt: 187.58 g/mol
InChI Key: PJNPZIYGODMAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-nitrophenol is an organic compound characterized by a chloromethyl group attached to the second carbon and a nitro group attached to the fourth carbon of a phenol ring

Scientific Research Applications

2-(Chloromethyl)-4-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzyl halides, are known to undergo reactions at the benzylic position . These reactions often involve nucleophilic substitution or free radical reactions .

Mode of Action

The mode of action of 2-(Chloromethyl)-4-nitrophenol is likely to involve interactions at the benzylic position, similar to other benzyl halides . This could involve nucleophilic substitution reactions or free radical reactions . For instance, in the presence of a nucleophile, the chlorine atom in the chloromethyl group could be substituted. Alternatively, under certain conditions, the compound could undergo a free radical reaction, leading to the formation of a benzylic radical .

Biochemical Pathways

For instance, if the compound undergoes nucleophilic substitution or free radical reactions, it could potentially influence pathways involving the formation or degradation of certain organic compounds .

Pharmacokinetics

Similar compounds, such as dabigatran etexilate, are metabolized in the liver and intestine . The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

The compound’s interactions with its targets could lead to various changes at the molecular and cellular level, depending on the specific reactions involved .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of certain catalysts could influence the compound’s reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals could also potentially influence the compound’s action .

Safety and Hazards

Chloromethyl compounds can be hazardous, causing skin burns, eye damage, and may be toxic if inhaled . Nitrophenols are also hazardous and can be harmful if swallowed or inhaled, and cause skin and eye irritation .

Future Directions

The future directions would depend on the specific applications of “2-(Chloromethyl)-4-nitrophenol”. Given the reactivity of both chloromethyl and nitrophenol groups, this compound could potentially be used in a variety of chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-nitrophenol typically involves the chloromethylation of 4-nitrophenol. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of 4-nitrophenol then attack the aldehyde, followed by rearomatization of the aromatic ring to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Nucleophilic Substitution: Formation of substituted phenols.

    Reduction: Formation of 2-(Chloromethyl)-4-aminophenol.

    Oxidation: Formation of 2-(Chloromethyl)-4-nitroquinone.

Comparison with Similar Compounds

2-(Chloromethyl)-4-nitrophenol can be compared with other similar compounds such as:

    2-(Chloromethyl)-4-aminophenol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    2-(Chloromethyl)-4-nitroanisole: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.

    2-(Chloromethyl)-4-nitrobenzoic acid: Similar structure but with a carboxyl group, leading to different chemical properties and uses.

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(chloromethyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNPZIYGODMAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183886
Record name Phenol, 2-(chloromethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-19-5
Record name 2-(Chloromethyl)-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2973-19-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2973-19-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-(chloromethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-4-nitro-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(CHLOROMETHYL)-4-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74PC7TJ1MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 5-necked flask equipped with mechanical overhead stirrer, gas inlet tube, reflux condenser and a thermometer was charged with 4-nitrophenol (100 g, 0.72 mol). Concentrated HCl 932%, 1.3 L), conc. H2SO4 (98%, 10 mL) and formaldehyde dimethylacetal (152.4 g, 2 moles) were added and the mixture was heated to 70° C. Gaseous HCl was bubbled through the mixture for 4 hours. During this time a thick white precipitate formed. The suspension was cooled to 0° C., the precipitate was isolated by vacuum filtration and the yellow powder was dried over night under vacuum to give 108.76 g of slightly impure 2-chloromethyl-4-nitrophenol (about 76% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
reactant
Reaction Step Two
Quantity
152.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4-nitrophenol
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-4-nitrophenol
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-4-nitrophenol
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-4-nitrophenol
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-4-nitrophenol
Customer
Q & A

Q1: What is the primary use of 2-(chloromethyl)-4-nitrophenol in organic synthesis?

A: this compound serves as a valuable building block in synthesizing various heterocyclic compounds, particularly benzoxazines and indolobenzoxazines. [, , ] These heterocyclic structures are frequently found in pharmaceuticals and other bioactive molecules. For example, it reacts with 3H-indoles to yield indolobenzoxazines. [] Similarly, it has been used to synthesize novel oxazine compounds by reacting with specific indole derivatives. []

Q2: Can you provide some details on the structural characterization of this compound?

A: this compound (C7H5Cl3NO4P) has a molecular weight of 304.45 g/mol. [] While the provided abstracts do not specify spectroscopic data, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). []

Q3: How is this compound used in synthesizing other phosphorus-containing compounds?

A: this compound can be reacted with phosphorus oxychloride to produce 2-chloromethyl-4-nitrophenyl phosphorodichloridate. [] This compound is useful for phosphorylating alcohols, a crucial reaction in synthesizing various biologically active molecules, including nucleotides and phospholipids. []

Q4: Are there any known applications of this compound derivatives in medicinal chemistry?

A: While the provided research primarily focuses on synthetic applications, the resulting heterocyclic compounds, like indolobenzoxazines and benzoxazinocarbazole derivatives, are known scaffolds in medicinal chemistry. [, , ] These structures exhibit a wide range of biological activities and are being investigated for their potential in treating various diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.